molecular formula C10H15N3 B1329924 1-(Pyridin-3-ylmethyl)piperazine CAS No. 39244-80-9

1-(Pyridin-3-ylmethyl)piperazine

Cat. No.: B1329924
CAS No.: 39244-80-9
M. Wt: 177.25 g/mol
InChI Key: UNGUQQBXDOAOQO-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)piperazine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 1-(Pyridin-3-ylmethyl)piperazine are the Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various physiological processes. The Histamine H3 receptor is predominantly expressed in the central nervous system and is involved in the regulation of neurotransmitter release. The Sigma-1 receptor is widely distributed in the body and is involved in modulating the function of various ion channels, receptors, and kinases .

Mode of Action

This compound interacts with its targets by binding to the active sites of the Histamine H3 and Sigma-1 receptors . This interaction results in changes in the conformation of the receptors, which can modulate their activity and influence the signaling pathways they are involved in .

Biochemical Pathways

The binding of this compound to the Histamine H3 and Sigma-1 receptors can affect various biochemical pathways. For instance, the interaction with the Histamine H3 receptor can influence the release of various neurotransmitters, thereby affecting neuronal signaling . The interaction with the Sigma-1 receptor can modulate the function of various ion channels, receptors, and kinases, thereby influencing a wide range of cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific context in which the compound is used. For instance, in the context of pain management, the compound’s antagonistic action on the Histamine H3 and Sigma-1 receptors can result in antinociceptive effects .

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13/h1-3,8,11H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGUQQBXDOAOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960008
Record name 1-[(Pyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39244-80-9
Record name Piperazine, 1-(3-pyridinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039244809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Pyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(pyridin-3-yl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Piperazine-1-carboxylic acid tert-butyl ester (930 mg), 3-chloromethyl-pyridine hydrochloride (902 mg) and cesium carbonate (3.6 g) were reacted in DMF (5 ml), followed by further treatment with TFA, to obtain 1-pyridin-3-ylmethyl-piperazine (767 mg, 87%) as a pale brown oil.
Quantity
930 mg
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902 mg
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cesium carbonate
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3.6 g
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5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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